molecular formula C18H26N2O6 B12112829 Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate

Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate

Cat. No.: B12112829
M. Wt: 366.4 g/mol
InChI Key: ARUNVSBGKCAFKZ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate is a synthetic amino acid derivative featuring a methyl ester, a 3-hydroxypropanoate backbone, and a branched pentanoyl amide substituent. The pentanoyl group is modified at position 2 with a phenylmethoxycarbonyl (Z) protecting group, a common strategy in peptide synthesis to stabilize amines during coupling reactions . The compound’s molecular formula is C₂₀H₂₉N₃O₇, with a molecular weight of 435.46 g/mol.

Properties

IUPAC Name

methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-12(2)9-14(16(22)19-15(10-21)17(23)25-3)20-18(24)26-11-13-7-5-4-6-8-13/h4-8,12,14-15,21H,9-11H2,1-3H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUNVSBGKCAFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-LEU-SER-OME typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the first amino acid to the resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids.

Industrial Production Methods: In an industrial setting, the production of Z-LEU-SER-OME can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and yield. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: Z-LEU-SER-OME can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The methionine residue can be reduced to form a sulfide group.

    Substitution: The leucine residue can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles, such as amines or thiols.

Major Products:

    Oxidation: Formation of hydroxylated serine.

    Reduction: Formation of sulfide methionine.

    Substitution: Formation of substituted leucine derivatives.

Scientific Research Applications

Chemistry: Z-LEU-SER-OME is used as a model compound in peptide synthesis research. It helps in understanding the mechanisms of peptide bond formation and the development of new synthetic methods.

Biology: In biological research, Z-LEU-SER-OME is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a substrate for various proteases, helping to elucidate their specificity and activity.

Medicine: Z-LEU-SER-OME has potential applications in drug development. It can be used as a lead compound for designing peptide-based therapeutics targeting specific enzymes or receptors.

Industry: In the industrial sector, Z-LEU-SER-OME is used in the production of peptide-based materials. These materials have applications in nanotechnology, drug delivery, and biomaterials.

Mechanism of Action

The mechanism of action of Z-LEU-SER-OME involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide binds to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally analogous molecules, focusing on functional groups, synthetic strategies, and physicochemical implications.

CBZ-Protected Amino Acid Esters

  • Z-Phe-Leu-Ala-OH (CAS 24955-29-1): Structure: A tripeptide (Phe-Leu-Ala) with a CBZ-protected N-terminus and a free carboxylic acid . Key Differences: Unlike the target compound, this molecule is a tripeptide with a larger backbone and a free acid group. The CBZ group enhances stability during synthesis but requires hydrogenolysis for removal. Molecular Weight: 483.56 g/mol (vs. 435.46 g/mol for the target), indicating higher complexity.
  • Ethyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate: Structure: A serine derivative with an ethyl ester and CBZ-protected amine . Key Differences: Shorter acyl chain (propanoate vs. pentanoyl) and ethyl ester (vs. methyl). Ethyl esters may exhibit slower hydrolysis rates compared to methyl esters in biological systems.

Varied Acyl Chain Lengths

  • Ethyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate: Structure: Features an acetyl amide (vs. pentanoyl) and a 4-hydroxyphenyl group . The aromatic hydroxyl group may influence solubility and hydrogen-bonding capacity.
  • 3-(4-Hydroxyphenyl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid: Structure: A tyrosine-like derivative with a free carboxylic acid and CBZ-protected propanoyl amide . Key Differences: The free acid (vs. methyl ester) reduces lipophilicity, impacting bioavailability.

Alternate Protecting Groups

  • Methyl 3-methyl-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate: Structure: Uses a tert-butoxycarbonyl (Boc) group instead of CBZ . Key Differences: Boc is acid-labile, enabling milder deprotection conditions compared to CBZ, which requires hydrogenolysis.

Peptidomimetic Derivatives

  • Ethyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate: Structure: Combines CBZ and Boc protecting groups on a peptidomimetic backbone . Key Differences: The pent-2-enoate ester and pyrrolidinone ring may enhance metabolic stability or target binding compared to the target compound’s simpler structure.
  • Z-LEHD-FMK (Caspase-9 Inhibitor): Structure: Includes a CBZ-protected pentanoyl amide and methyl ester, similar to the target compound . Key Differences: Additional fluoro and imidazole groups confer biological activity as a caspase inhibitor.

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound C₂₀H₂₉N₃O₇ 435.46 Methyl ester, pentanoyl-CBZ amide, 3-hydroxy -
Z-Phe-Leu-Ala-OH C₂₆H₃₃N₃O₆ 483.56 Tripeptide, CBZ, free carboxylic acid
Ethyl 3-(4-hydroxyphenyl)-2-[[2-(Z-amino)acetyl]amino]propanoate C₂₁H₂₄N₂O₆ 400.43 Ethyl ester, acetyl-CBZ, 4-hydroxyphenyl
3-(4-Hydroxyphenyl)-2-[[Z-propanoyl]amino]propanoic acid C₂₃H₂₅N₃O₇ 479.47 Free acid, propanoyl-CBZ, tyrosine analog
Z-LEHD-FMK C₃₃H₄₄FN₅O₈ 677.73 Caspase inhibitor, pentanoyl-CBZ, methyl ester

Research Findings and Implications

  • Synthetic Strategies : Coupling reagents like HATU and bases such as DIPEA are commonly used for amide bond formation in CBZ-protected compounds . Chiral separation techniques (e.g., Chiralpak® OD) may be required if the target compound has stereocenters .
  • Physicochemical Properties: Longer acyl chains (e.g., pentanoyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Methyl esters generally exhibit higher metabolic stability than ethyl esters .
  • Biological Relevance : The CBZ group’s stability makes it suitable for prodrug designs or intermediates requiring selective deprotection .

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